molecular formula C15H15F3N2O2S B2705891 2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide CAS No. 1207058-92-1

2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Cat. No.: B2705891
CAS No.: 1207058-92-1
M. Wt: 344.35
InChI Key: UMGXQESMENPREE-UHFFFAOYSA-N
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Description

2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is an organic compound with a complex structure that includes a thiazole ring and a trifluoromethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the acetamide group and the trifluoromethoxybenzyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetamide Group Introduction: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.

    Trifluoromethoxybenzyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring environmental safety. Continuous flow reactors and automated synthesis systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoromethoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylthiazol-5-yl)acetamide
  • N-(2-(trifluoromethoxy)benzyl)acetamide
  • 2-(2,4-dimethylthiazol-5-yl)-N-(2-methoxybenzyl)acetamide

Uniqueness

2-(2,4-dimethylthiazol-5-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is unique due to the presence of both the thiazole ring and the trifluoromethoxybenzyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds. For example, the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-9-13(23-10(2)20-9)7-14(21)19-8-11-5-3-4-6-12(11)22-15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXQESMENPREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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